molecular formula C8H18N2O B13172547 N-Ethoxy-N-methylpiperidin-4-amine

N-Ethoxy-N-methylpiperidin-4-amine

Cat. No.: B13172547
M. Wt: 158.24 g/mol
InChI Key: CTXGZOHSTXXCJB-UHFFFAOYSA-N
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Description

N-Ethoxy-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethoxy-N-methylpiperidin-4-amine typically involves the reaction of piperidine derivatives with ethylating agents. One common method is the reaction of N-methylpiperidin-4-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Ethoxy-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethoxy-N-methylpiperidin-4-one.

    Reduction: Reduction reactions can convert the compound to this compound hydrochloride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: N-ethoxy-N-methylpiperidin-4-one.

    Reduction: this compound hydrochloride.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

N-Ethoxy-N-methylpiperidin-4-amine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.

    Biology: The compound is used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethoxy-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors in the nervous system, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpiperidin-4-amine: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    N-Ethylpiperidin-4-amine: Similar structure but with an ethyl group instead of an ethoxy group.

    N-Methylpiperidin-4-one: An oxidized form of N-methylpiperidin-4-amine.

Uniqueness

N-Ethoxy-N-methylpiperidin-4-amine is unique due to the presence of both ethoxy and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-ethoxy-N-methylpiperidin-4-amine

InChI

InChI=1S/C8H18N2O/c1-3-11-10(2)8-4-6-9-7-5-8/h8-9H,3-7H2,1-2H3

InChI Key

CTXGZOHSTXXCJB-UHFFFAOYSA-N

Canonical SMILES

CCON(C)C1CCNCC1

Origin of Product

United States

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